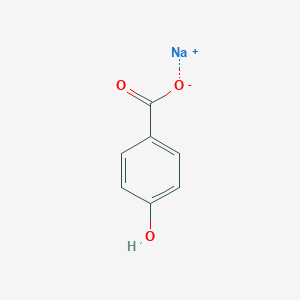

Sodium 4-hydroxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a white crystalline powder with the molecular formula C7H5NaO3 and a molecular weight of 160.10 g/mol . This compound is widely used in various industries due to its preservative properties and its role as an intermediate in the synthesis of other chemical compounds.

准备方法

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzoate can be synthesized through the neutralization of 4-hydroxybenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxybenzoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production also includes steps for purification and quality control to meet regulatory standards .

化学反应分析

Types of Reactions: Sodium 4-hydroxybenzoate undergoes various chemical reactions, including:

Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Esterification: Produces esters such as methyl 4-hydroxybenzoate.

Oxidation: Forms oxidized products like quinones.

Substitution: Results in substituted benzoates depending on the reagents used.

科学研究应用

Pharmaceutical Applications

Sodium 4-hydroxybenzoate serves as a pharmaceutical intermediate in the synthesis of various drugs. Its role in drug formulation is significant due to its antimicrobial properties, making it a common preservative in pharmaceutical products.

Key Uses:

- Antimicrobial Agent : It helps inhibit the growth of bacteria and fungi, thus extending the shelf life of medications.

- Therapeutic Potential : Studies have indicated that this compound may have therapeutic applications in treating conditions such as depression and neurodegenerative diseases due to its ability to modulate certain biochemical pathways .

Food Industry

In the food sector, this compound is utilized primarily as a preservative . Its effectiveness in preventing microbial growth makes it suitable for various food products.

Applications in Food:

- Preservation : Commonly used in acidic foods such as fruit juices, jams, and sauces to inhibit spoilage.

- Safety Profile : Classified as generally recognized as safe (GRAS) when used within recommended limits .

Biochemical Research

This compound is employed in biochemical studies for its role in enzymatic reactions and as a substrate in various assays.

Research Applications:

- Catalytic Reactions : It has been investigated for its catalytic properties in esterification reactions .

- Mechanistic Studies : Research has focused on understanding its structural properties and interactions at the molecular level, contributing to insights into Kolbe–Schmitt type reactions .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus in various food matrices. The results indicated that concentrations of 0.1% were sufficient to maintain microbial control without affecting food quality .

Case Study 2: Neuroprotective Effects

Research involving animal models showed that this compound administration resulted in improved cognitive functions related to neurodegenerative diseases. The compound appeared to modulate oxidative stress markers, suggesting potential protective effects against neuronal damage .

作用机制

The mechanism of action of sodium 4-hydroxybenzoate primarily involves its antimicrobial properties. It inhibits the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes. This compound targets various molecular pathways, including enzyme inhibition and disruption of cellular respiration .

相似化合物的比较

Methyl 4-hydroxybenzoate: An ester of 4-hydroxybenzoic acid, commonly used as a preservative.

Ethyl 4-hydroxybenzoate: Another ester with similar preservative properties.

Propyl 4-hydroxybenzoate: Used in cosmetics and pharmaceuticals for its antimicrobial effects.

Uniqueness: Sodium 4-hydroxybenzoate is unique due to its sodium salt form, which enhances its solubility in water compared to its ester counterparts. This property makes it particularly useful in aqueous formulations and applications where water solubility is essential .

属性

CAS 编号 |

114-63-6 |

|---|---|

分子式 |

C7H6NaO3 |

分子量 |

161.11 g/mol |

IUPAC 名称 |

sodium;4-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10); |

InChI 键 |

UUJAFUUULNATAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

手性 SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] |

规范 SMILES |

C1=CC(=CC=C1C(=O)O)O.[Na] |

Key on ui other cas no. |

114-63-6 |

Pictograms |

Irritant |

相关CAS编号 |

99-96-7 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 4-hydroxybenzoate act as a hydroxyl radical trap, and what are the downstream effects?

A1: this compound can trap hydroxyl radicals, which are reactive oxygen species implicated in cellular damage. This trapping occurs through a reaction where the hydroxyl radical attaches to the aromatic ring of this compound, forming dihydroxybenzoate isomers. This process effectively neutralizes the damaging potential of the hydroxyl radicals. [] This makes this compound a valuable tool in studying oxidative stress and related biological processes. [] You can find more information about this in the paper titled "Evaluation of this compound as an hydroxyl radical trap using gas chromatography-mass spectrometry and high-performance liquid chromatography with electrochemical detection." []

Q2: What is a key advantage of using this compound over Salicylate (2-hydroxybenzoate) for trapping hydroxyl radicals?

A2: While both this compound and Salicylate can act as hydroxyl radical traps, this compound offers a distinct advantage. It exhibits fewer complications compared to Salicylate. [] This makes this compound a potentially more reliable and cleaner tool for studying hydroxyl radical activity in various biological contexts.

Q3: Can you describe an efficient method for synthesizing benzyl 4-hydroxybenzoate using this compound?

A3: A simple and cost-effective method for synthesizing benzyl 4-hydroxybenzoate involves reacting this compound with benzyl chloride. [] Triethylamine (ET3N) is employed as a phase transfer catalyst in this reaction, which takes place in a water medium. By optimizing reaction parameters like reagent ratios and reaction time, researchers achieved a high yield (80.3%) and purity (99%) of benzyl 4-hydroxybenzoate. [] This synthesis method, elaborated in "A study on technological improvement for synthesis of benzyl 4-hydroxybenzoate," offers a practical approach for obtaining this important compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。